Cyetpyrafen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
Cyetpyrafen: A Technical Guide to its Chemical Structure, Properties, and Mode of Action
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Cyetpyrafen is a novel acaricide belonging to the class of β-ketonitrile derivatives. It has demonstrated high efficacy against various mite species, including the two-spotted spider mite (Tetranychus urticae). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of Cyetpyrafen. Detailed experimental protocols for its synthesis, bioactivity assessment, and residue analysis are presented to facilitate further research and development.
Chemical Structure and Identification
Cyetpyrafen, systematically named [(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate, is a synthetic insecticide and acaricide. It is primarily the Z-isomer that is commercially available and exhibits significant acaricidal activity.
Chemical Structure:
Figure 1. 2D Chemical Structure of Cyetpyrafen.
Physicochemical Properties
A summary of the key physicochemical properties of Cyetpyrafen is presented in the table below. The compound is characterized by its low water solubility and good solubility in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₁N₃O₂ | |
| Molecular Weight | 393.5 g/mol | |
| CAS Registry Number | 1253429-01-4 | |
| IUPAC Name | [(Z)-2-(4-tert-butylphenyl)-2-cyano-1-(2-ethyl-5-methylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate | |
| Melting Point | 92-93 °C | |
| Water Solubility | Insoluble | |
| Organic Solvent Solubility | Readily soluble in dimethylformamide, acetonitrile, acetone, methanol, and ethyl acetate. | |
| SMILES | CCN1C(=CC(=N1)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C | |
| InChIKey | NWXGXRHWQUMXHA-XUTLUUPISA-N |
Mode of Action and Signaling Pathway
Cyetpyrafen acts as a mitochondrial complex II electron transport inhibitor (METI). By binding to complex II (succinate dehydrogenase), it disrupts the electron transport chain, thereby inhibiting cellular respiration and leading to the death of the target organism. This mode of action is shared with its lead compound, cyenopyrafen, and another novel acaricide, cyflumetofen.
Caption: Mode of action of Cyetpyrafen in the mitochondrial electron transport chain.
Experimental Protocols
Synthesis of Cyetpyrafen
While a detailed, step-by-step synthesis protocol for Cyetpyrafen is proprietary, a general workflow can be inferred from the synthesis of related pyrazole (B372694) insecticides. The process typically involves the formation of a pyrazole ring, followed by a series of reactions to introduce the cyano group, the substituted phenyl ring, and finally, esterification to yield the final product.
Caption: Generalized workflow for the synthesis of Cyetpyrafen.
Acaricidal Activity Bioassay (Leaf Dip Method)
This protocol is designed to determine the median lethal concentration (LC₅₀) of Cyetpyrafen against adult female Tetranychus urticae.
Materials:
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Cyetpyrafen technical grade
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Acetone (analytical grade)
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Triton X-100 or similar surfactant
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Distilled water
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Bean or mulberry leaf discs (5 cm diameter)
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Petri dishes with a moistened filter paper or agar (B569324) bed
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Fine camel hair brush
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Adult female Tetranychus urticae of a susceptible strain
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Incubator (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of Cyetpyrafen in acetone.
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Preparation of Test Solutions: Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations. A control solution containing only distilled water and surfactant should also be prepared.
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Leaf Disc Treatment: Dip the leaf discs into the respective test solutions for 10-15 seconds and then allow them to air-dry.
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Mite Infestation: Place the treated leaf discs, adaxial side up, in the Petri dishes. Using a fine brush, transfer 20-30 adult female mites onto each leaf disc.
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Incubation: Incubate the Petri dishes under the specified conditions.
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Mortality Assessment: After 24-48 hours, count the number of dead and live mites on each leaf disc. Mites that are unable to move when prodded with the brush are considered dead.
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Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to calculate the LC₅₀ value and its 95% confidence intervals.
Residue Analysis in Plant Material (QuEChERS Method)
This protocol outlines a general procedure for the extraction and cleanup of Cyetpyrafen residues from fruit or vegetable samples for analysis by LC-MS/MS.
Materials:
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Homogenized sample material (e.g., strawberries)
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Acetonitrile (pesticide residue grade)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Sodium chloride (NaCl)
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Primary secondary amine (PSA) sorbent
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C18 sorbent
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Graphitized carbon black (GCB) (optional, for pigmented samples)
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Centrifuge and centrifuge tubes (50 mL and 2 mL)
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Vortex mixer
Procedure:
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Extraction:
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Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute.
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Centrifuge at ≥3000 g for 5 minutes.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
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Vortex for 30 seconds.
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Centrifuge at high speed for 5 minutes.
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Analysis:
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Take an aliquot of the cleaned-up extract for LC-MS/MS analysis.
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Caption: Workflow for the QuEChERS-based extraction and cleanup of Cyetpyrafen residues.
Acaricidal Efficacy
Cyetpyrafen has demonstrated high toxicity against different life stages of Tetranychus urticae. The following table summarizes reported LC₅₀ values from various studies.
| Target Organism | Life Stage | LC₅₀ (mg/L) | Reference |
| Tetranychus urticae | Adult | 0.226 | |
| Tetranychus urticae | Egg | 0.082 | |
| Tetranychus cinnabarinus | Adult | 0.2026 (optimized formulation) | |
| Thrips hawaiiensis | Not specified | 7.49 g a.i./ha (LR₅₀) |
Conclusion
Cyetpyrafen is a potent acaricide with a well-defined mode of action as a mitochondrial complex II inhibitor. Its physicochemical properties make it suitable for formulation as a suspension concentrate. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate its efficacy, safety, and environmental fate. The provided data and methodologies can serve as a valuable resource for the development of new pest management strategies and the registration of new plant protection products.
Figure 1: *Chemical Structure of Cyetpyrafen with atom numbering for NMR assignments.
